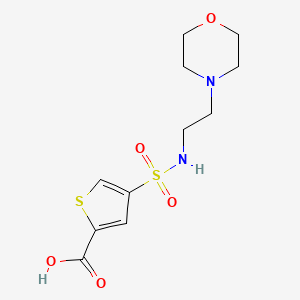![molecular formula C12H15N3 B7576822 N-methyl-1-[3-(1-methylpyrazol-4-yl)phenyl]methanamine](/img/structure/B7576822.png)
N-methyl-1-[3-(1-methylpyrazol-4-yl)phenyl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-1-[3-(1-methylpyrazol-4-yl)phenyl]methanamine, also known as MPMP, is a synthetic compound with potential applications in scientific research. MPMP belongs to a class of compounds known as phenethylamines, which have been studied for their potential use in medicinal chemistry and drug development.
Mécanisme D'action
The mechanism of action of N-methyl-1-[3-(1-methylpyrazol-4-yl)phenyl]methanamine is not fully understood, but it is thought to act as a partial agonist of the 5-HT2A receptor. This means that it can activate the receptor to some degree, but not to the same extent as a full agonist. N-methyl-1-[3-(1-methylpyrazol-4-yl)phenyl]methanamine has also been shown to have some affinity for other receptors, including the dopamine D2 receptor and the adrenergic alpha-1 receptor.
Biochemical and Physiological Effects
N-methyl-1-[3-(1-methylpyrazol-4-yl)phenyl]methanamine has been shown to have a range of biochemical and physiological effects. In animal studies, it has been shown to increase dopamine and serotonin levels in the brain, which could have implications for its potential use in treating psychiatric disorders. N-methyl-1-[3-(1-methylpyrazol-4-yl)phenyl]methanamine has also been shown to have some cardiovascular effects, including increasing heart rate and blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-methyl-1-[3-(1-methylpyrazol-4-yl)phenyl]methanamine in lab experiments is its high affinity for the 5-HT2A receptor, which makes it a useful tool for studying the receptor's function. However, one limitation is that its effects on other receptors could complicate the interpretation of results. Additionally, the synthesis of N-methyl-1-[3-(1-methylpyrazol-4-yl)phenyl]methanamine can be challenging, which could limit its availability for research purposes.
Orientations Futures
There are several potential future directions for research on N-methyl-1-[3-(1-methylpyrazol-4-yl)phenyl]methanamine. One area of interest is its potential use in developing new drugs for psychiatric disorders, such as depression and anxiety. Additionally, further studies are needed to fully understand its mechanism of action and effects on other receptors. Finally, the synthesis of N-methyl-1-[3-(1-methylpyrazol-4-yl)phenyl]methanamine could be optimized to improve its availability for research purposes.
Méthodes De Synthèse
The synthesis of N-methyl-1-[3-(1-methylpyrazol-4-yl)phenyl]methanamine has been described in the scientific literature. One method involves the reaction of 3-(1-methylpyrazol-4-yl)benzaldehyde with methylamine in the presence of a reducing agent such as sodium borohydride. This reaction results in the formation of N-methyl-1-[3-(1-methylpyrazol-4-yl)phenyl]methanamine as a white solid, which can be purified by recrystallization.
Applications De Recherche Scientifique
N-methyl-1-[3-(1-methylpyrazol-4-yl)phenyl]methanamine has been studied for its potential use in scientific research. One area of interest is its potential as a probe for studying the serotonin 2A receptor (5-HT2A), which is a target for many psychoactive drugs. N-methyl-1-[3-(1-methylpyrazol-4-yl)phenyl]methanamine has been shown to bind to the 5-HT2A receptor with high affinity, making it a useful tool for studying the receptor's function and potential therapeutic applications.
Propriétés
IUPAC Name |
N-methyl-1-[3-(1-methylpyrazol-4-yl)phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-13-7-10-4-3-5-11(6-10)12-8-14-15(2)9-12/h3-6,8-9,13H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCZBXUXERLYQAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC=C1)C2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-1-[3-(1-methylpyrazol-4-yl)phenyl]methanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-tert-butyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B7576740.png)
![2-[3-[(4-Methylthiadiazole-5-carbonyl)amino]phenoxy]acetic acid](/img/structure/B7576747.png)

![5-[[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylamino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B7576759.png)

![2-[(3-Bromothiophen-2-yl)sulfonylamino]acetic acid](/img/structure/B7576785.png)
![3-bromo-N-[3-(sulfamoylamino)phenyl]thiophene-2-sulfonamide](/img/structure/B7576798.png)


![1-[2-fluoro-5-(1-methylpyrazol-4-yl)phenyl]-N-methylmethanamine](/img/structure/B7576829.png)
![2-[1-[2-(3-Methylmorpholin-4-yl)-2-oxoethyl]cyclopentyl]acetic acid](/img/structure/B7576832.png)
![2-pyrazol-1-yl-N-[(5-pyridin-3-yl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B7576833.png)
![N-[(5-phenyl-1H-pyrazol-4-yl)methyl]-2-pyrazol-1-ylethanamine](/img/structure/B7576839.png)
![4-[(2-Amino-2-oxoethyl)-methylsulfamoyl]thiophene-2-carboxylic acid](/img/structure/B7576844.png)